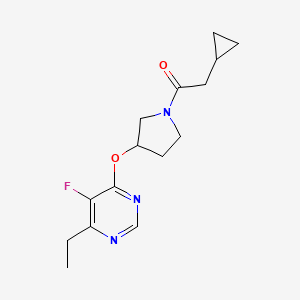

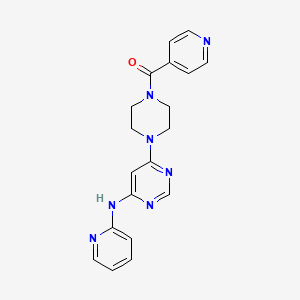

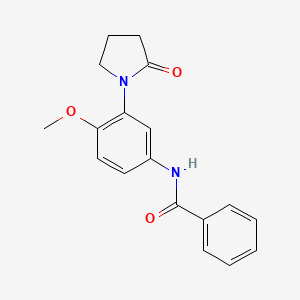

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Pyrazole derivatives are known to exhibit a wide range of biological activities and are present in various drugs .

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrazole derivatives are generally synthesized through condensation reactions .Molecular Structure Analysis

The molecular structure of this compound likely includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis

Pyrazole derivatives are known to participate in a variety of chemical reactions, often serving as precursors in the synthesis of pharmaceuticals .Applications De Recherche Scientifique

Regioselective Synthesis and Structural Analysis N-Arylbenzamidrazones are used in the regioselective synthesis of 5-amino-3-methyl-1-(aryl(phenylimino)methyl)-1H-pyrazole derivatives through reactions with activated nitriles. These processes, catalyzed by triethylamine, proceed to give 5-aminopyrazoles, with their structures confirmed by various spectroscopic methods and X-ray structural analysis. This synthesis pathway offers insights into regioselectivity and structural differentiation in organic chemistry research (Aly et al., 2017).

Synthesis of N-Heterocyclic Carbene Complexes N-Heterocyclic carbene NNC-pincer ligand precursors, such as 1-Methyl-3-(2-((pyridin-2-ylmethylene)amino)ethyl)-1H-imidazol-3-ium bromide, are synthesized for use in creating ruthenium complexes with potential catalytic properties. These complexes, through coordination strategies, could be harnessed for metal-catalyzed C–H bond functionalization reactions, showcasing the application of these compounds in developing new catalytic processes (Mejuto et al., 2015).

Self-Assembly for Luminescent Supramolecular Structures The self-assembly capabilities of 4-aryl-1H-pyrazoles, including structures similar to the N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylbenzamide, are explored for creating luminescent supramolecular columnar liquid crystals. This research into supramolecular liquid crystals opens avenues for the development of new materials with potential applications in electronics and photonics (Moyano et al., 2013).

Antioxidant Activity and Coordination Chemistry Research into pyrazole-acetamide derivatives, including studies on their coordination complexes with metal ions, sheds light on the effect of hydrogen bonding in self-assembly processes and their antioxidant activities. These studies demonstrate the potential therapeutic applications of these compounds and their utility in coordination chemistry for developing new materials with enhanced biological activities (Chkirate et al., 2019).

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-11-6-4-5-7-14(11)15(19)16-9-8-13-10-12(2)18(3)17-13/h4-7,10H,8-9H2,1-3H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDAEHJQBZUQMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCC2=NN(C(=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Chloromethyl)cyclobutyl]methanol](/img/structure/B2980645.png)

![7-Methylsulfanyl-5-azaspiro[3.4]octane;hydrochloride](/img/structure/B2980650.png)

![2-amino-N-(3-ethoxypropyl)-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2980653.png)

![[2-(3-Chloro-4-methylanilino)-2-oxo-1-phenylethyl] 4-formylbenzoate](/img/structure/B2980655.png)

![6-(3,3-Dimethyl-2-oxobutyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2980658.png)

![ethyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2980663.png)